molecular formula C8H5F3OS2 B081901 Thiothenoyltrifluoroacetone CAS No. 13801-41-7

Thiothenoyltrifluoroacetone

Cat. No. B081901
CAS RN: 13801-41-7
M. Wt: 238.3 g/mol
InChI Key: SCSSJQAVQJCRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiothenoyltrifluoroacetone (TTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 84-85°C. TTA is widely used in biochemical and physiological research due to its ability to chelate metal ions and act as a fluorescent probe. In

Scientific Research Applications

Thiothenoyltrifluoroacetone has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect metal ions in biological systems. Thiothenoyltrifluoroacetone has been used to detect metal ions such as copper, iron, and zinc in cells and tissues. Thiothenoyltrifluoroacetone has also been used in the study of metal ion transport and metabolism in cells.

Mechanism Of Action

Thiothenoyltrifluoroacetone acts as a chelating agent for metal ions. It binds to metal ions through its thiol group and forms a stable complex. The complex can be detected using fluorescence spectroscopy. Thiothenoyltrifluoroacetone has a high affinity for copper ions and has been used to study copper transport and metabolism in cells.

Biochemical And Physiological Effects

Thiothenoyltrifluoroacetone has been shown to have minimal toxicity in cells and tissues. It does not interfere with cellular processes and does not affect cell viability. Thiothenoyltrifluoroacetone has been used in the study of metal ion transport and metabolism in cells and tissues. It has been shown to be a reliable tool for detecting metal ions in biological systems.

Advantages And Limitations For Lab Experiments

The advantages of using Thiothenoyltrifluoroacetone in lab experiments include its high affinity for metal ions, its ability to act as a fluorescent probe, and its low toxicity. Thiothenoyltrifluoroacetone is a reliable tool for detecting metal ions in biological systems. The limitations of using Thiothenoyltrifluoroacetone in lab experiments include its sensitivity to pH and the potential for interference from other metal ions.

Future Directions

The future directions for Thiothenoyltrifluoroacetone research include the development of new fluorescent probes for metal ions, the study of metal ion transport and metabolism in disease states, and the development of new therapeutic agents for metal ion-related diseases. Thiothenoyltrifluoroacetone has the potential to be a valuable tool in the study of metal ion-related diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, Thiothenoyltrifluoroacetone is a valuable tool in scientific research due to its unique properties. It has a wide range of applications in biochemical and physiological research and has been shown to be a reliable tool for detecting metal ions in biological systems. The synthesis method is relatively simple, and Thiothenoyltrifluoroacetone has minimal toxicity in cells and tissues. The future directions for Thiothenoyltrifluoroacetone research are promising, and it has the potential to be a valuable tool in the study of metal ion-related diseases.

Synthesis Methods

The synthesis of Thiothenoyltrifluoroacetone involves the reaction of 1,1,1-trifluoroacetone with thiophenol in the presence of a base catalyst. The reaction yields Thiothenoyltrifluoroacetone as a yellow crystalline powder. The synthesis method is relatively simple and yields high purity Thiothenoyltrifluoroacetone.

properties

CAS RN

13801-41-7

Product Name

Thiothenoyltrifluoroacetone

Molecular Formula

C8H5F3OS2

Molecular Weight

238.3 g/mol

IUPAC Name

1,1,1-trifluoro-4-sulfanylidene-4-thiophen-2-ylbutan-2-one

InChI

InChI=1S/C8H5F3OS2/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-3H,4H2

InChI Key

SCSSJQAVQJCRQC-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F

Canonical SMILES

C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F

Other CAS RN

13801-41-7

synonyms

thiothenoyltrifluoroacetone

Origin of Product

United States

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